3-(3-Fluoro-2-nitrophenyl)thiazolidine
Overview
Description
3-(3-Fluoro-2-nitrophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 3-fluoro-2-nitrophenyl group. Thiazolidine rings are five-membered structures containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-nitrophenyl)thiazolidine typically involves the reaction of 3-fluoro-2-nitrobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to streamline the synthesis process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions
Major Products Formed
Oxidation: Thiazolidinones
Reduction: Amino-substituted thiazolidines
Substitution: Various substituted thiazolidine derivatives depending on the reagents used
Scientific Research Applications
3-(3-Fluoro-2-nitrophenyl)thiazolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-nitrophenyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of the fluoro and nitro groups enhances its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Thiazolidinone: An oxidized form of thiazolidine with a carbonyl group.
Imidazole: Another five-membered heterocycle containing nitrogen atoms
Uniqueness
3-(3-Fluoro-2-nitrophenyl)thiazolidine is unique due to the presence of both fluoro and nitro substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(3-fluoro-2-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCWRQDOIQXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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